molecular formula C36H26O3P2 B14756851 Dibenzo[b,d]furan-4,6-diylbis(diphenylphosphine oxide)

Dibenzo[b,d]furan-4,6-diylbis(diphenylphosphine oxide)

Cat. No.: B14756851
M. Wt: 568.5 g/mol
InChI Key: BPEBLBGYMRFFIM-UHFFFAOYSA-N
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Description

Dibenzo[b,d]furan-4,6-diylbis(diphenylphosphine oxide) is a complex organic compound that has garnered significant interest in the field of materials science. This compound is known for its unique structural properties, which include a dibenzofuran core substituted with diphenylphosphine oxide groups at the 4 and 6 positions. These structural features impart the compound with high thermal stability and unique electronic properties, making it a valuable material in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzo[b,d]furan-4,6-diylbis(diphenylphosphine oxide) typically involves the reaction of dibenzofuran with diphenylphosphine oxide under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where dibenzofuran is reacted with diphenylphosphine oxide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Dibenzo[b,d]furan-4,6-diylbis(diphenylphosphine oxide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted dibenzofuran derivatives and phosphine oxide compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of dibenzo[b,d]furan-4,6-diylbis(diphenylphosphine oxide) is primarily related to its ability to interact with other molecules through its phosphine oxide groups. These groups can form strong bonds with metals, making the compound an effective ligand in coordination chemistry. Additionally, the electronic properties of the dibenzofuran core contribute to its effectiveness as a hole-blocking material in OLEDs, where it helps to improve the efficiency and lifespan of the devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenzo[b,d]furan-4,6-diylbis(diphenylphosphine oxide) is unique due to its specific substitution pattern, which imparts distinct electronic properties and thermal stability. This makes it particularly suitable for applications in OLEDs and as a ligand in coordination chemistry .

Properties

Molecular Formula

C36H26O3P2

Molecular Weight

568.5 g/mol

IUPAC Name

4,6-bis(diphenylphosphoryl)dibenzofuran

InChI

InChI=1S/C36H26O3P2/c37-40(27-15-5-1-6-16-27,28-17-7-2-8-18-28)33-25-13-23-31-32-24-14-26-34(36(32)39-35(31)33)41(38,29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-26H

InChI Key

BPEBLBGYMRFFIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C4C=CC=C5P(=O)(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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